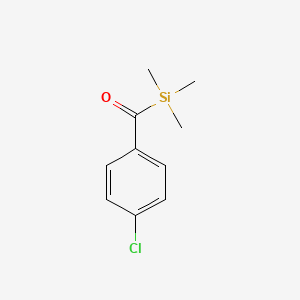

Silane, (4-chlorobenzoyl)trimethyl-

Description

Historical Context and Evolution of Acylsilane Research

The field of acylsilane chemistry dates back nearly six decades to the first isolation and characterization of these compounds. tandfonline.com Early research, notably by A.G. Brook, laid the groundwork for understanding their fundamental reactivity, including the now-famous Brook rearrangement. scielo.bracs.org Initially, the synthesis of acylsilanes was often challenging, which limited their application in organic synthesis. scielo.br However, the development of more efficient and reliable synthetic methods over the past few decades has transformed acylsilanes from chemical curiosities into mainstream synthetic tools. rsc.orgresearchgate.net

The evolution of this research area has been marked by a significant expansion in synthetic methodologies. Key approaches developed over the years include the oxidation of α-silyl alcohols, the hydrolysis of 2-silyl-1,3-dithianes (the dithiane route), and various metal-catalyzed cross-coupling and carbonylation reactions. scielo.brwikipedia.orgorganic-chemistry.org The discovery of novel reactions and the improvement of synthesis protocols have led to a surge in their use. scielo.br Modern research continues to build on this foundation, exploring new frontiers in catalysis, photochemistry, and the synthesis of complex molecules, underscoring the sustained growth and dynamism of acylsilane chemistry. rsc.orgrsc.org

General Structural and Electronic Features of Acylsilanes

Acylsilanes possess a unique set of structural and electronic characteristics that distinguish them from ordinary ketones and are the source of their special reactivity. scielo.br The direct attachment of silicon to the carbonyl group significantly influences the properties of the molecule.

One of the most striking features, confirmed by X-ray crystallography, is the abnormally long silicon-carbonyl bond distance (around 1.926 Å) compared to a typical carbon-carbonyl bond (around 1.51 Å). scielo.br Despite this, the carbonyl bond length itself is largely normal. scielo.br The silicon atom acts as an electron-donating group, which polarizes the carbonyl group. This electronic effect, combined with hyperconjugation and potential p-d π bonding, leads to distinctive spectroscopic signatures. scielo.brtandfonline.com

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in acylsilanes is typically observed at a lower wavenumber (around 1645-1650 cm⁻¹) compared to simple ketones (around 1715 cm⁻¹). scielo.brresearchgate.net This shift is attributed to the electronic influence of the silicon atom, which favors polarization of the carbonyl group. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectra, the carbonyl carbon of an acylsilane resonates at a significantly downfield chemical shift (δ ≈ 240-250 ppm) compared to the analogous carbon in ketones (δ ≈ 200-210 ppm). scielo.brtandfonline.com This deshielding is a hallmark of the acylsilane functional group. In ¹H NMR, the protons on the α-carbon are also typically shifted downfield. scielo.br

These features are summarized in the table below.

| Spectroscopic Technique | Characteristic Feature of Acylsilanes | Typical Value/Range | Comparison with Ketones |

| Infrared (IR) | C=O Stretching Frequency | 1645 - 1650 cm⁻¹ | Lower frequency (Ketones: ~1715 cm⁻¹) |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | δ 240 - 250 ppm | Significantly downfield (Ketones: ~200-210 ppm) |

| ¹H NMR | α-Proton Chemical Shift | Downfield shift | Generally more deshielded |

Table 1: Comparative Spectroscopic Data of Acylsilanes and Ketones. Data compiled from multiple sources. scielo.brresearchgate.nettandfonline.com

Rationales for Investigating Silane, (4-chlorobenzoyl)trimethyl- and Related Aroylsilanes in Contemporary Organic Chemistry

The investigation of specific aroylsilanes like Silane, (4-chlorobenzoyl)trimethyl-, is driven by their utility as versatile building blocks and probes for reaction mechanisms in modern organic synthesis. The substitution on the aromatic ring, in this case, a chloro group at the para-position, allows chemists to fine-tune the electronic properties of the molecule and explore its reactivity in a variety of transformations.

Key rationales for the continued study of these compounds include:

Precursors to Acyl Radicals: Aroylsilanes are excellent precursors for generating acyl radicals under photoredox catalysis conditions. acs.org These radicals can then participate in reactions to form valuable products like unsymmetrical ketones. The electronic nature of the substituent on the aromatic ring can influence the efficiency and selectivity of these radical processes.

Directed C-H Functionalization: The acylsilane group can act as a directing group in transition-metal-catalyzed reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. For example, ruthenium-catalyzed C-H alkenylation of aroylsilanes provides a direct route to substituted styrene (B11656) derivatives. rsc.org The (4-chlorobenzoyl)trimethylsilane would be a key substrate for testing the scope and electronic tolerance of such reactions.

Photochemical Reactivity: Acylsilanes undergo unique photochemical transformations, such as the Brook rearrangement, to form siloxycarbenes. acs.orgrsc.orgnih.gov These highly reactive intermediates can be trapped by various reagents to create complex molecular architectures, including functionalized organosilicon derivatives and cyclopropanes. rsc.orgacs.org Studying substrates like (4-chlorobenzoyl)trimethylsilane helps to elucidate the mechanisms of these photo-induced reactions and expand their synthetic applications. acs.org

Versatile Synthetic Intermediates: The acylsilane moiety can be readily converted into other functional groups. For instance, it can be transformed into an aldehyde or a carboxylic acid, making it a stable and useful synthetic equivalent. scielo.brrsc.org This versatility allows for the incorporation of the aroyl structure into more complex target molecules.

In essence, Silane, (4-chlorobenzoyl)trimethyl-, and its relatives are not just synthetic targets but are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, making them subjects of intense and ongoing research in contemporary organic chemistry. rsc.orgrsc.org

Properties

IUPAC Name |

(4-chlorophenyl)-trimethylsilylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPKQZZZAMQPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466523 | |

| Record name | Silane, (4-chlorobenzoyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-10-6 | |

| Record name | Silane, (4-chlorobenzoyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Silane, 4 Chlorobenzoyl Trimethyl and Analogous Aroylsilanes

Traditional Preparative Routes

Classical methods for synthesizing aroylsilanes have been established for decades and often serve as the foundation for more modern approaches. These routes typically involve multi-step sequences and the use of strong bases or highly reactive organometallic compounds.

One of the most fundamental strategies for constructing the acylsilane framework involves the reaction of an acyl halide with a nucleophilic silicon species. The electrophilic carbonyl carbon of the acyl halide is attacked by a silyl (B83357) anion or a related organometallic reagent.

Silyl-lithium reagents, such as dimethylphenylsilyllithium, are effective for this transformation. These reagents can be prepared by reacting the corresponding chlorosilane with lithium metal. scielo.br The subsequent reaction with an aroyl chloride, like 4-chlorobenzoyl chloride, yields the desired aroylsilane. However, the synthesis and handling of pyrophoric reagents like silyllithium present significant challenges, including safety concerns and potential side reactions. rsc.orgresearchgate.net

Alternatively, silyl-Grignard reagents have been employed in the reductive silylation of esters, though this method is often associated with poor yields. scielo.br The reaction of organometallic compounds like silyl anions with polar functional groups like amines and alcohols is a common strategy to "protect" these groups during synthesis. wikipedia.org

Table 1: Examples of Traditional Reagents for Aroylsilane Synthesis

| Reagent Type | Specific Example | Precursor |

|---|---|---|

| Silyl Anion | Dimethylphenylsilyllithium | Chlorodimethylphenylsilane |

This table illustrates common nucleophilic silicon reagents used in traditional synthesis.

The dithiane-based strategy, a classic example of umpolung (polarity inversion), provides an alternative route to acylsilanes. nih.gov This method involves the protection of an aldehyde as a 1,3-dithiane, which renders the former carbonyl carbon acidic and susceptible to deprotonation by a strong base like n-butyllithium.

The resulting 2-lithio-1,3-dithiane anion serves as an acyl anion equivalent. nih.gov This nucleophile can then be reacted with a suitable electrophilic silicon source, such as trimethylsilyl (B98337) chloride, to form a 2-silyl-1,3-dithiane intermediate. The final and often challenging step is the deprotection of the dithiane to reveal the acylsilane. scielo.brresearchgate.net

Hydrolysis of the 2-silyldithiane intermediate can be problematic; traditional methods using mercury salts are often slow and can lead to degradation of the desired product. scielo.br Milder and more efficient deprotection methods have been developed, including the use of reagents like methyl iodide, chloramine-T, or N-bromosuccinimide (NBS), to improve the yields of the final aroylsilanes. scielo.br This pathway is valued for its versatility despite the multiple steps involved. researchgate.netacs.org

Reaction Scheme: Dithiane Pathway

Formation: 4-Chlorobenzaldehyde + 1,3-Propanedithiol → 2-(4-Chlorophenyl)-1,3-dithiane

Metalation: 2-(4-Chlorophenyl)-1,3-dithiane + n-BuLi → 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane

Silylation: 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane + Trimethylsilyl chloride → 2-(4-Chlorophenyl)-2-trimethylsilyl-1,3-dithiane

Hydrolysis: 2-(4-Chlorophenyl)-2-trimethylsilyl-1,3-dithiane → Silane, (4-chlorobenzoyl)trimethyl-

This scheme outlines the key steps in the synthesis of the target compound via the dithiane strategy.

Modern and Catalytic Approaches for Silane, (4-chlorobenzoyl)trimethyl- Derivatives

Recent advancements in synthetic chemistry have focused on developing more direct, efficient, and milder methods for preparing aroylsilanes. These modern approaches often rely on catalysis to achieve high yields and functional group tolerance.

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling transformations that are otherwise difficult to achieve. mdpi.commdpi.com In the context of acylsilane synthesis, transition metals, particularly nickel and copper, are used to catalyze the coupling of carboxylic acid derivatives with silicon-containing reagents. rameshrasappan.com These methods often operate under milder conditions than traditional routes and exhibit broad functional group tolerance. nih.govresearchgate.net For instance, rhodium-catalyzed hydrosilylation of alkenes with acylhydrosilanes represents an innovative, atom-economical route to a variety of acylsilanes under mild conditions. researchgate.net

A significant breakthrough in acylsilane synthesis is the development and use of solid, stable silylzinc reagents. rsc.orgchemrxiv.org These reagents circumvent many of the problems associated with pyrophoric and unstable silyllithium or silyl-Grignard reagents. researchgate.net Silylzinc reagents can be prepared directly from silyl halides and activated zinc, yielding solid compounds that can be stored for extended periods. rameshrasappan.com

The coupling of silylzinc reagents, such as Me₃SiZnI, with acyl chlorides (which can be generated in situ from the corresponding carboxylic acids) provides a direct and highly functional-group-tolerant route to acylsilanes. rsc.org This methodology has been successfully applied to a wide range of aryl and alkyl carboxylic acids, including those with sensitive functional groups like ethers, bromides, and esters. rsc.org The reactions are typically catalyzed by nickel or copper complexes, demonstrating the synergy between modern organometallic reagents and transition metal catalysis. rsc.orgrameshrasappan.com

Optimization of Reaction Conditions and Yield for (4-chlorobenzoyl)trimethylsilane Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters such as catalyst choice, solvent, temperature, and reaction time. For the synthesis of (4-chlorobenzoyl)trimethylsilane and its analogues using modern silylzinc reagents, these factors are crucial for maximizing yield and minimizing side products.

While specific optimization studies for the 4-chloro substituted compound are not extensively detailed, data from analogous aryl carboxylic acids provide valuable insights. The nickel-catalyzed coupling of various aryl carboxylic acids with trimethylsilylzinc iodide (Me₃SiZnI) generally proceeds in good yields.

Table 2: Representative Yields for Aroylsilane Synthesis via Silylzinc Reagents

| Substrate (Ar-COOH) | Product (Ar-CO-SiMe₃) | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzoic acid | (4-Fluorobenzoyl)trimethylsilane | Ni(OAc)₂·4H₂O | 79 |

| 4-(Trifluoromethyl)benzoic acid | [4-(Trifluoromethyl)benzoyl]trimethylsilane | Ni(OAc)₂·4H₂O | 75 |

| 4-Methoxybenzoic acid | (4-Methoxybenzoyl)trimethylsilane | Ni(OAc)₂·4H₂O | 82 |

Data adapted from studies on the synthesis of various aroylsilanes using Me₃SiZnI and a nickel catalyst. rsc.org This table demonstrates the general effectiveness of the method for substituted aroylsilanes.

The reaction conditions for these transformations are typically mild. The use of a nickel catalyst like Ni(OAc)₂·4H₂O has proven effective. rsc.org Solvents such as tetrahydrofuran (B95107) (THF) are commonly used, and the reactions are often run at room temperature. The tolerance of various functional groups, including halides like fluoride (B91410), suggests that the synthesis of (4-chlorobenzoyl)trimethylsilane would proceed with comparable efficiency under similar optimized conditions. rsc.org The choice of catalyst and reaction conditions can be critical; for instance, in some syntheses, the absence of a catalyst results in significantly lower product yields. researchgate.net

Reactivity and Chemical Transformations of Silane, 4 Chlorobenzoyl Trimethyl

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon in (4-chlorobenzoyl)trimethylsilane is a prime target for nucleophilic attack. These addition reactions are often followed by rearrangements involving the silicon group, leading to synthetically useful intermediates and products.

Stereoselective Nucleophilic Attack and Subsequent Desilylation (Aldehyde Equivalent Reactivity)

The reaction of (4-chlorobenzoyl)trimethylsilane with organometallic reagents, such as Grignard or organolithium reagents, proceeds via nucleophilic addition to the carbonyl group. This initial addition generates a tertiary alkoxide intermediate. A subsequent desilylation step, often under acidic or basic conditions, can lead to the formation of a secondary alcohol. This two-step process effectively makes the aroylsilane a synthetic equivalent of a substituted benzaldehyde, allowing for the introduction of a new carbon-carbon bond at the former carbonyl position.

The stereoselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries. While specific studies on the stereoselective additions to (4-chlorobenzoyl)trimethylsilane are not extensively documented in readily available literature, the general principles of nucleophilic addition to carbonyls suggest that the steric bulk of the trimethylsilyl (B98337) group and the incoming nucleophile play a crucial role in determining the facial selectivity of the attack.

Brook Rearrangement in Aroylsilane Chemistry

A key feature of the reactivity of aroylsilanes, including (4-chlorobenzoyl)trimethylsilane, is the propensity of the initial adducts to undergo a Brook rearrangement. This rearrangement involves the intramolecular migration of the silyl (B83357) group from carbon to the newly formed oxygen anion, resulting in a silyl enol ether. nih.govwikipedia.orgorganic-chemistry.org This process is driven by the high thermodynamic stability of the silicon-oxygen bond. wikipedia.org

The Brook rearrangement is typically initiated by the nucleophilic attack of a carbanion on the carbonyl carbon of the aroylsilane. wikipedia.org For instance, the reaction with a Grignard or organolithium reagent leads to an alkoxide intermediate which readily undergoes the nih.govwikipedia.org-Brook rearrangement. The resulting silyl enol ether can then be further functionalized, showcasing the synthetic utility of this transformation. The presence of the electron-withdrawing 4-chlorophenyl group can influence the rate and equilibrium of the Brook rearrangement by affecting the stability of the intermediates. organic-chemistry.org

| Reaction Step | Description |

| 1. Nucleophilic Attack | An organometallic reagent (e.g., R-MgX or R-Li) adds to the carbonyl carbon of (4-chlorobenzoyl)trimethylsilane. |

| 2. Formation of Alkoxide | A tertiary alkoxide intermediate is formed. |

| 3. Brook Rearrangement | The trimethylsilyl group migrates from the carbon atom to the oxygen atom. |

| 4. Formation of Silyl Enol Ether | A stable silyl enol ether is the final product of the rearrangement. |

Reactions with Weak Nucleophiles

The reactivity of (4-chlorobenzoyl)trimethylsilane with weak nucleophiles, such as water or alcohols, is generally low under neutral conditions. However, under basic conditions, hydrolysis of aroylsilanes can occur. This reaction is also believed to proceed through a Brook-rearrangement initiated by the attack of a hydroxide (B78521) ion at the carbonyl group, ultimately leading to the formation of a silanol (B1196071) and the corresponding aldehyde (4-chlorobenzaldehyde). wikipedia.org The reaction with alcohols in the presence of a base can similarly lead to the formation of silyl ethers and the corresponding aldehyde.

Carbon-Silicon Bond Activation and Functionalization

Beyond the reactivity centered at the carbonyl group, the carbon-silicon bond in (4-chlorobenzoyl)trimethylsilane can be activated and functionalized, offering alternative pathways for molecular elaboration.

Palladium-Catalyzed Additions Across Unsaturated Hydrocarbons

Palladium catalysts can mediate the addition of the C-Si bond of acylsilanes across unsaturated systems like alkynes. nih.govrsc.org In a reaction involving an acylsilane and an alkyne bearing a carbonyl group, a palladium catalyst facilitates the addition of the acyl and silyl groups across the triple bond. This process typically proceeds with high regioselectivity, with the silyl group adding to the carbon α to the carbonyl group of the alkyne. nih.govrsc.org While specific examples with (4-chlorobenzoyl)trimethylsilane are not explicitly detailed, the general mechanism involves the oxidative addition of the C-Si bond to a Pd(0) complex, followed by insertion of the alkyne and subsequent reductive elimination. This methodology provides a route to functionalized alkenylsilanes.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| (4-chlorobenzoyl)trimethylsilane (inferred) | Alkyne with carbonyl group | Palladium(0) complex | Functionalized Alkenylsilane |

Photochemical Reactions Involving C-Si Bond Insertion

Aroylsilanes are known to undergo photochemical reactions. Upon irradiation, they can generate siloxycarbenes through a 1,2-silyl migration to the carbonyl oxygen. These highly reactive intermediates can then undergo insertion reactions. For instance, visible-light-mediated coupling of acylsilanes with indoles has been reported to proceed via the insertion of the photochemically generated siloxycarbene into the N-H bond of the indole, affording stable silylated N,O-acetals in high yields. nih.gov This reaction has been shown to be efficient with aroylsilanes bearing both electron-donating and electron-withdrawing substituents. nih.gov Although not specifically demonstrated for (4-chlorobenzoyl)trimethylsilane, this reactivity pattern suggests a potential pathway for its functionalization under photochemical conditions.

Transition Metal-Catalyzed C-H Functionalization Directed by the Acylsilane Moiety

The acylsilane group within (4-chlorobenzoyl)trimethylsilane can act as a weakly coordinating directing group, facilitating the site-selective functionalization of the proximal C-H bonds on the aromatic ring. acs.orgacs.org This strategy has been harnessed in various transition metal-catalyzed reactions to introduce new functional groups ortho to the acylsilane moiety. acs.orgacs.org

Ruthenium-catalyzed C-H alkenylation of aroylsilanes, including (4-chlorobenzoyl)trimethylsilane, with electron-deficient alkenes has been developed. researchgate.netrsc.org These reactions proceed under mild conditions and exhibit a broad substrate scope, tolerating functionalities such as methoxy, fluoro, chloro, bromo, and trifluoromethyl groups on the aromatic ring. researchgate.netrsc.org This provides a direct method for synthesizing styrene (B11656) derivatives bearing an acylsilane group. researchgate.netrsc.org The proposed mechanism involves the coordination of the ruthenium catalyst to the acylsilane, followed by C-H activation at the ortho position of the benzoyl group. acs.org Subsequent interaction with the alkene leads to the formation of the alkenylated product. acs.org

Beyond ruthenium, other transition metals like rhodium have also been employed. researchgate.net For instance, rhodium-catalyzed C-H alkylation of arenes with maleimides has been demonstrated using the acylsilane as a directing group. researchgate.net The resulting products can undergo further transformations, highlighting the synthetic utility of this C-H functionalization approach. researchgate.net The versatility of the acylsilane directing group allows for a range of C-H functionalization reactions, including arylation, alkenylation, and alkylation, using various transition metal catalysts such as palladium, rhodium, iridium, nickel, cobalt, iron, and manganese. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization

| Catalyst System | Coupling Partner | Functionalization Type | Reference |

| Ruthenium | Electron-deficient alkenes | Alkenylation | researchgate.netrsc.org |

| Rhodium | Maleimides | Alkylation | researchgate.net |

| Palladium | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

| Iridium | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

| Nickel | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

| Cobalt | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

| Iron | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

| Manganese | Various | Arylation, Alkenylation, Alkylation | researchgate.net |

Redox Chemistry

The redox chemistry of (4-chlorobenzoyl)trimethylsilane is primarily centered around the carbonyl group of the acylsilane moiety. This functional group can undergo both reduction to form α-hydroxysilanes and oxidative transformations to yield esters.

The enantioselective reduction of aroylsilanes, such as (4-chlorobenzoyl)trimethylsilane, provides access to chiral α-hydroxysilanes, which are valuable synthetic intermediates. scielo.br Biocatalytic reductions using various microorganisms have been explored for this purpose. scielo.br For example, the reduction of aroylsilanes using the microorganism Acetobacter sp. CCTCC M209061 has been shown to produce the corresponding α-hydroxysilanes with varying enantiomeric excesses. scielo.brnih.gov While effective, a notable drawback of these bioreductions can be the long reaction times, which may lead to the formation of byproducts resulting from C-Si bond cleavage. scielo.br

Chemical methods for the enantioselective reduction of α-keto phosphonates, which are structurally related to acylsilanes, have been achieved using oxazaborolidine-catalyzed reactions with borane (B79455) reagents, suggesting potential applicability to acylsilanes. capes.gov.br The synthesis of chiral α-hydroxy acids has also been accomplished through palladium-catalyzed C(sp³)–H alkylation of lactic acid, demonstrating another route to this class of compounds. rsc.org

Acylsilanes, including (4-chlorobenzoyl)trimethylsilane, can be oxidized to the corresponding esters. scielo.br This transformation is synthetically useful as it allows acylsilanes to function as ester equivalents, enabling chirality induction in certain reactions. scielo.br The oxidation can be achieved using various reagents, such as peroxy acids. scielo.br The lower oxidation potential of acylsilanes compared to aldehydes and ketones facilitates these transformations. scielo.bracs.org This is attributed to the interaction between the C-Si bond and the lone electron pair of the carbonyl oxygen. scielo.br Electrochemical oxidation has also been shown to be an effective method for the oxidative cleavage of the carbon-silicon bond, leading to the introduction of a nucleophile at the carbonyl carbon. acs.orgacs.org

Cyclization Reactions Involving the Acylsilane Framework

The acylsilane functionality in (4-chlorobenzoyl)trimethylsilane can participate in various cyclization reactions. One notable example is the intramolecular radical cyclization. acs.org In these reactions, a radical generated elsewhere in the molecule can add to the carbonyl group of the acylsilane. acs.org For instance, 5-exo cyclizations of primary, secondary, and aryl radicals with acylsilanes have been shown to proceed efficiently to form cyclopentyl silyl ethers. acs.org However, 6-exo cyclizations are more sensitive to the size of the silyl group. acs.org

Another type of cyclization involves the formation of siloxycarbenes from acylsilanes under photolytic or thermal conditions, which can then undergo intramolecular reactions. chinesechemsoc.orgacs.org For example, visible-light-induced [4+1] cyclization-aromatization of acylsilanes with α,β-unsaturated ketones has been reported to produce furans. chinesechemsoc.org This reaction proceeds through the formation of a siloxycarbene intermediate. chinesechemsoc.org

Table 2: Cyclization Reactions of Acylsilanes

| Reaction Type | Key Intermediate | Product Type | Reference |

| Intramolecular Radical Cyclization | Alkyl/Aryl Radical | Cyclopentyl Silyl Ethers | acs.org |

| Visible-Light-Induced [4+1] Cyclization | Siloxycarbene | Furans | chinesechemsoc.org |

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of (4-chlorobenzoyl)trimethylsilane is amenable to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. The chlorine substituent serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl chlorides. rsc.orguwindsor.ca Reactions such as the Suzuki, Stille, Kumada, and Hiyama couplings can be employed to replace the chlorine atom with various organic groups. rsc.org The success of these reactions often depends on the choice of the palladium catalyst and ligands. uwindsor.ca For instance, palladium complexes derived from air-stable H-phosphonates have been shown to be effective for the cross-coupling of aryl chlorides. rsc.org

The Suzuki coupling, which utilizes boronic acids as coupling partners, is a particularly popular method due to the commercial availability and stability of the reagents. uwindsor.ca While electron-poor aryl chlorides are generally more reactive, advancements in catalyst systems have enabled the coupling of electron-rich aryl chlorides as well. uwindsor.ca Other transition metals, such as nickel and copper, have also been used to catalyze the cross-coupling of aryl chlorides with various nucleophiles, including alcohols. nih.gov Furthermore, palladium-catalyzed cross-coupling of aryl chlorides with trimethylsilylalkynes offers a route to aryl alkynes. acs.org

Mechanistic Investigations of Reactions Involving Silane, 4 Chlorobenzoyl Trimethyl

Elucidation of Reaction Pathways for Nucleophilic Additions

The reaction of nucleophiles with acylsilanes, including aroylsilanes like (4-chlorobenzoyl)trimethylsilane, is characterized by a fascinating dichotomy of reaction pathways. The initial interaction is typically the nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This addition leads to the formation of a tetrahedral intermediate. libretexts.orgfiveable.me From this intermediate, the reaction can proceed through several pathways, most notably the Brook rearrangement.

The Brook rearrangement is a common and well-studied pathway for reactions of aroylsilanes with nucleophiles. wikipedia.org It involves the intramolecular migration of the silyl (B83357) group from a carbon atom to an oxygen atom, forming a silyl ether. wikipedia.orgnumberanalytics.com The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. msu.edu

The general mechanism, initiated by a nucleophile (Nu⁻), can be outlined as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon of the aroylsilane, forming a tetrahedral alkoxide intermediate. youtube.combyjus.com

wikipedia.orgorganic-chemistry.org-Brook Rearrangement: The resulting alkoxide attacks the adjacent silicon atom, leading to a pentacoordinate silicon transition state. This is followed by the cleavage of the silicon-carbon bond to form a carbanion and a silyl ether. organic-chemistry.org

Protonation: The carbanion is subsequently quenched by a proton source in the reaction mixture to yield the final product. organic-chemistry.org

An alternative pathway involves a nucleophilic attack at the silicon atom directly. This can lead to the migration of one of the groups from the silicon to the carbonyl carbon, which then also initiates a Brook-type rearrangement. wikipedia.org The specific pathway taken can be influenced by factors such as the nature of the nucleophile, the substituents on the silicon atom, and the reaction conditions.

Mechanistic Aspects of Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool for the transformation of organosilicon compounds, including chlorosilanes and acylsilanes. thieme-connect.deresearchgate.net While specific studies on (4-chlorobenzoyl)trimethylsilane are sparse, the general mechanisms of transition-metal-catalyzed reactions involving acylsilanes often revolve around the generation of reactive carbene intermediates or activation of the C-Si bond. msu.edu

Commonly implicated mechanistic steps in transition metal-catalyzed reactions include:

Oxidative Addition: The metal catalyst inserts into a bond of the substrate, for example, the C-Si bond or a C-Halogen bond. mdpi.com

Transmetallation: An organic group is transferred from one metal to another. mdpi.com

Migratory Insertion: An unsaturated molecule, like an alkene or alkyne, inserts into a metal-ligand bond. mdpi.com

Reductive Elimination: Two ligands on the metal center couple and are eliminated, regenerating the catalyst. mdpi.com

For acylsilanes, a key transformation involves their role as precursors to Fischer-type carbene complexes. For instance, palladium catalysts can react with acylsilanes to form siloxycarbene–palladium intermediates. msu.edu These intermediates are versatile and can participate in various catalytic cycles, such as carbonylative cycloadditions. msu.edu Ruthenium catalysts have also been employed in reactions like olefin metathesis, showcasing the broad utility of transition metals in complex organic synthesis. mdpi.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the mechanism of a reaction by identifying the rate-determining step and the factors that influence the reaction rate. For nucleophilic additions to carbonyl compounds, the rate is significantly affected by the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Electron-withdrawing groups on the aromatic ring, such as the chloro group in (4-chlorobenzoyl)trimethylsilane, are expected to increase the reactivity towards nucleophiles compared to unsubstituted benzoylsilanes.

Kinetic studies on the reaction of Grignard reagents with chlorosilanes have shown that the reaction can be complex, with multiple competing pathways involving different magnesium species (R₂Mg and RMgX) and potential catalysis by magnesium halides. researchgate.net The rate is also influenced by steric and inductive effects of the substituents on the silicon atom. researchgate.net

Table 1: Factors Influencing Reaction Rates in Acylsilane Chemistry

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Electron-withdrawing groups on the acyl moiety | Increases rate of nucleophilic attack | Enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Steric hindrance at silicon | Decreases rate of reactions involving the silicon center | Hinders access of nucleophiles or catalysts to the silicon atom. researchgate.net |

| Solvent Polarity | Can accelerate rearrangements (e.g., Brook) | Stabilizes charged intermediates or transition states. organic-chemistry.org |

| Base Strength | Increases rate of base-catalyzed rearrangements | Facilitates the formation of the initial alkoxide intermediate. organic-chemistry.org |

This table illustrates general principles for the acylsilane class of compounds.

Stereochemical Control in Acylsilane Reactions

When a reaction occurs at or adjacent to a chiral center, the stereochemical outcome is of significant interest. In the context of acylsilane chemistry, if the silicon atom is a chiral center, the Brook rearrangement has been shown to proceed with retention of configuration at the silicon. wikipedia.org Conversely, if the carbon atom to which the silyl group is attached is chiral, the migration typically occurs with inversion of configuration at this carbon center. wikipedia.org

For nucleophilic addition reactions that create a new stereocenter at the carbonyl carbon, the stereochemical control depends on the nature of the reactants and the reaction conditions. If the starting material is achiral and no chiral influence is present (like a chiral catalyst or auxiliary), a racemic mixture of enantiomers will be formed, as the nucleophile can attack the planar carbonyl group from either face with equal probability. libretexts.org

The bulky nature of the trimethylsilyl (B98337) group can be leveraged to control the stereochemistry of reactions at adjacent centers. fiveable.me This steric influence can direct incoming nucleophiles to a specific face of the molecule, leading to high diastereoselectivity in certain reactions.

Investigation of Intermediate Species and Transition States

The direct observation or trapping of intermediates and the theoretical modeling of transition states are fundamental to confirming a proposed reaction mechanism. For reactions involving (4-chlorobenzoyl)trimethylsilane and other acylsilanes, several key intermediates and transition states are postulated.

In nucleophilic additions, the tetrahedral alkoxide intermediate is the first key species formed. youtube.com Its stability and subsequent reactivity dictate the reaction outcome. In the Brook rearrangement, a cyclic pentavalent silicon species is proposed as the transition state or a fleeting intermediate immediately following the initial alkoxide formation. organic-chemistry.org This is a high-energy species that quickly rearranges. The existence of such a transition state is supported by theoretical calculations and Hammett plot studies. wikipedia.org

In transition-metal-catalyzed reactions, metal-carbene complexes are significant intermediates. msu.edu For example, a siloxycarbene–palladium complex has been isolated and characterized by X-ray crystallography, providing strong evidence for its role in catalytic cycles. msu.edu In other catalytic systems, such as the dehydropolymerization of silanes, four-center transition states involving the metal, silicon, and hydrogen are proposed to be part of the σ-bond metathesis mechanism. mdpi.com

Table 2: Key Intermediates and Transition States in Acylsilane Reactions

| Reaction Type | Intermediate / Transition State | Evidence / Method of Investigation |

| Nucleophilic Addition | Tetrahedral Alkoxide Intermediate | General mechanistic principle for carbonyls. libretexts.orgyoutube.com |

| Brook Rearrangement | Pentacoordinate Silicon Transition State | Supported by stereochemical outcomes and Hammett studies. wikipedia.orgorganic-chemistry.org |

| Brook Rearrangement | Carbanion Intermediate | Trapped by electrophiles in tandem reactions. organic-chemistry.org |

| Pd-Catalyzed Cycloaddition | Siloxycarbene-Palladium Complex | Isolated and characterized by X-ray crystallography. msu.edu |

| Metal-Catalyzed Dehydropolymerization | Four-Center σ-Bond Metathesis Transition State | Supported by experimental and mechanistic studies. mdpi.com |

This table illustrates general principles for the acylsilane class of compounds.

Spectroscopic Characterization and Advanced Structural Elucidation Studies of Silane, 4 Chlorobenzoyl Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of Silane, (4-chlorobenzoyl)trimethyl-. Analysis of both ¹³C and ¹H NMR spectra provides definitive information on the chemical environment of each carbon and hydrogen atom within the molecule.

Carbonyl Carbon Shifts in ¹³C NMR

The carbonyl carbon of an acylsilane, such as Silane, (4-chlorobenzoyl)trimethyl-, exhibits a characteristically large downfield chemical shift in the ¹³C NMR spectrum. This is due to the deshielding effect of the electronegative oxygen atom and the electronic influence of the adjacent silicon atom. The typical chemical shift range for a ketone's carbonyl carbon is between 205-220 ppm. libretexts.org However, in acylsilanes, this value can be even further downfield. For Silane, (4-chlorobenzoyl)trimethyl-, the carbonyl carbon resonance is observed in the region characteristic of acylsilanes, a region that is significantly downfield from the carbonyl carbons in typical ketones or aldehydes. libretexts.org The electron-withdrawing nature of the 4-chlorophenyl group further influences this shift. The general range for carbonyl carbons in acids and esters is 170-185 ppm, while in aldehydes it is 190-200 ppm, highlighting the unique electronic environment of the carbonyl group in this specific molecule. libretexts.org

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Carbonyl Groups

| Carbonyl Type | Chemical Shift (ppm) |

|---|---|

| Ketones | 205 - 220 libretexts.org |

| Aldehydes | 190 - 200 libretexts.org |

| Acids and Esters | 170 - 185 libretexts.org |

This interactive table allows for sorting and filtering of the data.

Proton NMR Analysis for Aromatic and Aliphatic Protons

In the ¹H NMR spectrum, the protons of Silane, (4-chlorobenzoyl)trimethyl- give rise to distinct signals corresponding to the aromatic and aliphatic regions. The protons of the trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, typically appear as a sharp, intense singlet in the upfield region of the spectrum, usually between 0 and 0.5 ppm. This upfield shift is a hallmark of protons on a carbon attached to a silicon atom.

The aromatic protons on the 4-chlorophenyl ring appear in the downfield region, generally between 7.0 and 8.0 ppm. Due to the para-substitution pattern, these protons exhibit a characteristic splitting pattern, often appearing as two distinct doublets. The protons ortho to the carbonyl group are expected to be slightly more deshielded (shifted further downfield) than the protons ortho to the chlorine atom due to the differing electronic effects of these substituents.

Table 2: Expected ¹H NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Trimethylsilyl (-Si(CH₃)₃) | 0.0 - 0.5 | Singlet |

This interactive table allows for sorting and filtering of the data.

Infrared (IR) Spectroscopy for Carbonyl Group Analysis

Infrared spectroscopy is a powerful tool for identifying the presence and electronic nature of the carbonyl group in Silane, (4-chlorobenzoyl)trimethyl-.

Lower Carbonyl Stretching Frequencies and Polarization Effects

Acylsilanes, including Silane, (4-chlorobenzoyl)trimethyl-, are known to exhibit a carbonyl (C=O) stretching vibration at a lower frequency (wavenumber) compared to simple ketones. pg.edu.pl While typical saturated ketones show a strong absorption band around 1715 ± 10 cm⁻¹, the C=O stretch in this molecule is shifted to a lower value. spectroscopyonline.com This shift is attributed to the electronic interaction between the silicon atom and the carbonyl group.

The silicon atom, being less electronegative than carbon, can donate electron density into the π* antibonding orbital of the carbonyl group. This interaction, often described as (p-d)π bonding or σ-π* conjugation, weakens the C=O double bond, resulting in a lower force constant and thus a lower vibrational frequency. Furthermore, conjugation of the carbonyl group with the 4-chlorophenyl ring also contributes to lowering the stretching frequency, typically by about 30 cm⁻¹. spectroscopyonline.com The combination of these effects results in a C=O band that is characteristic of the acylsilane functionality. The intense nature of this absorption is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com

Table 3: Comparison of Carbonyl (C=O) Stretching Frequencies

| Compound Type | Typical C=O Frequency (cm⁻¹) |

|---|---|

| Saturated Aliphatic Ketones | 1715 ± 10 spectroscopyonline.com |

| Aromatic Ketones (e.g., Acetophenone) | ~1686 spectroscopyonline.com |

This interactive table allows for sorting and filtering of the data.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Silane, (4-chlorobenzoyl)trimethyl-, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺).

The fragmentation pattern is often dominated by cleavages adjacent to the functional groups. One of the most characteristic fragments in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73. Another prominent fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the silicon atom. This can lead to the formation of the 4-chlorobenzoyl cation, [ClC₆H₄CO]⁺, with an expected m/z of 139 (for the ³⁵Cl isotope) and 141 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The presence of the chlorine atom is readily identified by this characteristic isotopic pattern in fragments containing it.

Table 4: Predicted Key Fragments in the Mass Spectrum of Silane, (4-chlorobenzoyl)trimethyl-

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₁₃ClOSi]⁺ | 212/214 |

| 4-chlorobenzoyl cation | [ClC₆H₄CO]⁺ | 139/141 |

| Trimethylsilyl cation | [Si(CH₃)₃]⁺ | 73 |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide data on connectivity and electronic structure, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state. A crystal structure analysis of Silane, (4-chlorobenzoyl)trimethyl- would reveal precise bond lengths, bond angles, and torsional angles.

Of particular interest would be the Si-C(O) bond length and the C=O bond length, which would provide direct evidence for the electronic interactions discussed in the context of IR spectroscopy. The geometry around the silicon atom is expected to be tetrahedral. The planarity of the benzoyl group and the orientation of the trimethylsilyl group relative to the plane of the aromatic ring would also be determined, providing a complete and unambiguous structural picture of the molecule in its crystalline form.

Theoretical and Computational Studies of Silane, 4 Chlorobenzoyl Trimethyl

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a primary method used in computational chemistry to investigate the electronic structure of molecules. researchgate.netdoi.org It balances computational cost with accuracy, making it suitable for a wide range of chemical systems. researchgate.net For a molecule like Silane, (4-chlorobenzoyl)trimethyl-, DFT calculations would be employed to determine its optimized geometry, electronic properties, and predict its reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can be calculated to understand the molecule's stability and reactive nature. scirp.org

A key feature of an acylsilane is the Si-C(O) bond. The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom. In acylsilanes, the silicon atom, being less electronegative than carbon, influences this polarization. DFT calculations can quantify the partial charges on the carbonyl carbon and oxygen atoms. This analysis helps in understanding the nucleophilicity of the carbonyl oxygen and the electrophilicity of the carbonyl carbon, which are crucial for predicting how the molecule will react with other reagents. scielo.br For instance, the high nucleophilicity of the carbonyl oxygen is a known characteristic of acylsilanes. scielo.br

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. scirp.org

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. For Silane, (4-chlorobenzoyl)trimethyl-, MO analysis would reveal the distribution of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack. researchgate.net

Prediction and Characterization of Reaction Intermediates and Transition States

Computational chemistry is instrumental in mapping out reaction pathways. hydrophobe.org For reactions involving acylsilanes, such as the Brook rearrangement, DFT can be used to calculate the structures and energies of any transient intermediates and the high-energy transition states that connect them. nih.govsolubilityofthings.com This allows chemists to understand the mechanism of a reaction, predict the most likely products, and determine the energy barriers (activation energies) that control the reaction rate. solubilityofthings.com For example, studies on related acylsilanes have detailed the photochemical formation of siloxycarbene intermediates. nih.govacs.orgacs.org

Conformational Analysis

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformers (lowest energy) and the energy barriers for rotation between them. For Silane, (4-chlorobenzoyl)trimethyl-, this would involve studying the rotation around the Si-C(acyl) bond and the C(acyl)-C(aryl) bond. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its interaction with other molecules.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

QSAR and QSRR are computational modeling techniques that aim to establish a mathematical relationship between a molecule's chemical structure and its biological activity (QSAR) or chemical reactivity (QSRR). acs.org These models use calculated molecular descriptors (parameters representing physicochemical properties like size, shape, and electronic features) to predict the activity or reactivity of new, untested compounds. acs.org If a set of similar aroyl silanes with known reactivity data were available, a QSRR model could be developed to predict the reactivity of Silane, (4-chlorobenzoyl)trimethyl-.

Synthetic Utility of Silane, 4 Chlorobenzoyl Trimethyl As a Reagent

Application as an Aldehyde Equivalent in Complex Syntheses

Aroylsilanes are frequently employed as synthetic equivalents of aldehydes. rsc.org This is due to the facile cleavage of the carbon-silicon bond, which can be replaced by a hydrogen atom, typically through the action of a fluoride (B91410) ion source. rsc.org This transformation allows for nucleophilic additions to the carbonyl group, followed by desilylation to yield a secondary alcohol, which is the same product that would be obtained from the corresponding aldehyde.

The reaction of an organometallic reagent (R'-M) with Silane, (4-chlorobenzoyl)trimethyl- would proceed via nucleophilic addition to the carbonyl carbon. The resulting intermediate, a silyloxy alkoxide, can then undergo a rsc.orgnih.gov-Brook rearrangement, particularly in cases where the nucleophile is an organolithium or Grignard reagent, to form a silyloxy carbanion. rsc.orgchemicalbook.com Subsequent workup with an acid or a fluoride source would then yield the corresponding secondary alcohol. This two-step sequence effectively makes Silane, (4-chlorobenzoyl)trimethyl- a masked form of 4-chlorobenzaldehyde, allowing for transformations where the free aldehyde might be unstable or lead to side reactions.

Table 1: Inferred Reaction as an Aldehyde Equivalent

| Reactant | Reagent | Intermediate | Product |

| Silane, (4-chlorobenzoyl)trimethyl- | 1. R-MgBr, THF | α-Silyl-α-alkoxy magnesium bromide | 4-Chloro-α-R-benzyl alcohol |

| 2. H₃O⁺ | |||

| Silane, (4-chlorobenzoyl)trimethyl- | 1. R-Li, Et₂O | α-Silyl-α-lithioalkoxide | 4-Chloro-α-R-benzyl alcohol |

| 2. H₃O⁺ | |||

| Silane, (4-chlorobenzoyl)trimethyl- | 1. NaBH₄, MeOH | α-Silyl-α-alkoxyborohydride | (4-Chlorophenyl)methanol |

| 2. H₃O⁺ |

This table represents inferred reactions based on the known chemistry of aroylsilanes.

Role in Stereoselective Syntheses, Including Chiral Induction

The application of aroylsilanes in stereoselective synthesis is a significant area of research. rsc.org The addition of chiral nucleophiles or the use of chiral catalysts can lead to the formation of enantioenriched products. rsc.org For Silane, (4-chlorobenzoyl)trimethyl-, the addition of a chiral organometallic reagent to the carbonyl group could proceed with facial selectivity, governed by the steric and electronic properties of both the reagent and the substrate.

Furthermore, if a chiral center is present α to the carbonyl group in a reactant that is being added to the aroylsilane, or if a chiral auxiliary is used, diastereoselective addition can be achieved. rsc.org The resulting diastereomeric products could then be separated, and subsequent removal of the chiral auxiliary and the silyl (B83357) group would provide access to enantiomerically enriched secondary alcohols. The first documented study on enantioselective addition to aroylsilanes was conducted by Mosher, who used an optically active Grignard reagent to reduce benzoyltriphenylsilane and benzoyltrimethylsilane, albeit with low enantiomeric excess. rsc.org

Visible-light-induced methods have also been developed for the chemo-, diastereo-, and enantioselective α-C(sp³)–H functionalization of alkyl silanes, which could potentially be adapted for reactions involving aroylsilanes like Silane, (4-chlorobenzoyl)trimethyl-. rsc.org

Utilization in the Formation of Highly Functionalized Organic Molecules

The reactivity of the aroylsilane moiety allows for its incorporation into a variety of complex and highly functionalized organic molecules. The carbonyl group can undergo standard carbonyl chemistry, such as Wittig reactions to form silylated alkenes, or reduction to the corresponding alcohol. The silicon-carbon bond can be cleaved to introduce other functional groups, and the aromatic ring can be further functionalized via electrophilic aromatic substitution.

For instance, the reaction of Silane, (4-chlorobenzoyl)trimethyl- with various nucleophiles can lead to a diverse range of products. The Brook rearrangement, which is common for aroylsilanes, leads to the formation of silyloxy carbanions that can be trapped with various electrophiles, thereby creating new carbon-carbon or carbon-heteroatom bonds. rsc.orgchemicalbook.com This provides a powerful tool for the construction of complex molecular architectures.

Recent advances have also shown that acylsilanes can be used in photochemically-generated siloxycarbene reactions to synthesize α-siloxyketones. nih.gov

Development of Novel Reagents and Catalytic Systems Featuring the (4-chlorobenzoyl)trimethylsilane Moiety

While there is no specific literature detailing the development of novel reagents or catalytic systems directly from Silane, (4-chlorobenzoyl)trimethyl-, the functional handles present in the molecule offer potential for such applications. The chloro substituent on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to link the aroylsilane moiety to other molecular fragments, potentially forming new ligands for catalysis.

Furthermore, the silyl group itself can be a site of modification. For example, the trimethylsilyl (B98337) group could be replaced with other silyl groups bearing functional handles suitable for attachment to a solid support or a catalyst scaffold. The development of sulfur-stabilized silicon cations from substituted silanes has been shown to create potent catalysts for reactions like the Diels-Alder reaction, suggesting a potential avenue for the derivatization of aroylsilanes into new catalytic species. researchgate.net

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. wikipedia.org Aroylsilanes, with their unique reactivity, are attractive candidates for inclusion in MCRs. For example, in a Passerini or Ugi-type reaction, Silane, (4-chlorobenzoyl)trimethyl- could potentially serve as the carbonyl component.

In a hypothetical Passerini three-component reaction, Silane, (4-chlorobenzoyl)trimethyl- could react with an isocyanide and a carboxylic acid to yield an α-acyloxy-α-silylamide. organic-chemistry.orgwikipedia.org Similarly, in an Ugi four-component reaction, the inclusion of a primary amine would lead to the formation of an α-acylamino-α-silylamide. researchgate.net These products would be highly functionalized and could be further elaborated by taking advantage of the reactivity of the silyl group. The efficiency of such reactions can often be enhanced through the use of catalysts. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Acylsilane Chemistry

(4-chlorobenzoyl)trimethylsilane, as a member of the aroylsilane subclass, contributes significantly to the fundamental understanding and synthetic utility of organosilicon compounds. Acylsilanes are recognized as versatile building blocks in organic synthesis, valued for their role as aldehyde and ester equivalents and their participation in unique photochemical and rearrangement reactions. scielo.brresearchgate.netchinesechemsoc.org

The primary contributions of studying compounds like (4-chlorobenzoyl)trimethylsilane lie in:

Probing Electronic Effects: The presence of a chlorine atom at the para-position of the phenyl ring provides an electronic perturbation that influences the reactivity of the acylsilane moiety. This allows for detailed studies on how electron-withdrawing groups affect reaction mechanisms, such as nucleophilic additions and the iconic Brook rearrangement. scielo.brresearchgate.net

Photochemical Reactivity: Acylsilanes are known to undergo photoinduced 1,2-silyl shifts to form siloxycarbene intermediates. rsc.orgnih.gov These highly reactive species can participate in a variety of transformations. The specific electronic nature of (4-chlorobenzoyl)trimethylsilane can modulate the efficiency and pathways of these photochemical reactions. acs.orgacs.org

Synthetic Intermediates: The compound serves as a valuable precursor for the synthesis of more complex organosilicon scaffolds and functionalized aromatic compounds. chinesechemsoc.org Its reactions provide access to structures that might be challenging to obtain through traditional methods.

Unexplored Reactivity Patterns and Synthetic Transformations

While the general reactivity of acylsilanes is well-documented, specific transformations for (4-chlorobenzoyl)trimethylsilane remain largely uncharted territory. Future research could profitably explore several areas.

One key area is the reaction with various nucleophiles. The interaction of aroylsilanes with nucleophiles often triggers the Brook rearrangement, a migration of the silicon group from carbon to oxygen. scielo.brresearchgate.net A systematic study with a diverse range of nucleophiles could reveal subtle differences in reactivity and product distribution driven by the 4-chloro substituent.

Another promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. The carbon-silicon bond, in conjunction with the aromatic chloride, presents two potential sites for catalytic activation, opening pathways to novel molecular architectures.

Furthermore, the diastereoselective functionalization of the carbonyl group, followed by transformations of the resulting silyl (B83357) ether, is a powerful synthetic strategy. Applying modern asymmetric catalysis to (4-chlorobenzoyl)trimethylsilane could lead to the synthesis of valuable chiral building blocks.

Table 1: Potential Unexplored Reactions of (4-chlorobenzoyl)trimethylsilane

| Reaction Type | Potential Reagents | Expected Outcome/Product Class |

| Asymmetric Reduction | Chiral Boranes (e.g., CBS catalyst) | Enantiomerically enriched α-silyl alcohols |

| Cross-Coupling | Palladium or Nickel catalysts, Boronic acids | Biaryl compounds, functionalized ketones |

| Radical Reactions | Radical initiators, Alkenes/Alkynes | C-C bond formation via silyl acyl radicals |

| Cycloaddition Reactions | Dienes, Dipoles | Novel heterocyclic and carbocyclic frameworks |

Potential for Further Mechanistic and Computational Investigations

The unique reactivity of acylsilanes, particularly their photochemical behavior and tendency to undergo the Brook rearrangement, provides fertile ground for mechanistic and computational studies. scielo.brrsc.org For (4-chlorobenzoyl)trimethylsilane, several questions remain open.

Mechanistic questions to be addressed include:

A detailed kinetic analysis of the Brook rearrangement with different nucleophiles to quantify the electronic effect of the 4-chlorophenyl group.

In-depth investigation of the transient intermediates, such as siloxycarbenes and silyl radicals, generated under photochemical conditions. chinesechemsoc.orgnih.gov Time-resolved spectroscopy could provide valuable insights into their lifetimes and reactivity.

Elucidation of the precise mechanism in transition-metal-catalyzed reactions, determining whether oxidative addition occurs at the C-Cl or C-Si bond.

Computational investigations , primarily using Density Functional Theory (DFT), can complement experimental work. nih.govnumberanalytics.comnumberanalytics.com DFT can be used to:

Model reaction pathways and transition states for nucleophilic additions and rearrangements, clarifying the energetic landscape. numberanalytics.com

Predict the electronic structure and absorption spectra, aiding in the interpretation of photochemical experiments. nih.gov

Simulate the behavior of reactive intermediates, offering insights into their geometry and electronic properties. numberanalytics.com

Development of Green Chemistry Approaches for its Synthesis and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. mdpi.com The synthesis and application of (4-chlorobenzoyl)trimethylsilane can be improved to align with these goals.

Current methods for synthesizing acylsilanes can sometimes require sensitive or metallic reagents. chinesechemsoc.org Research into greener synthetic routes is a key future direction. Potential improvements include:

Catalytic Syntheses: Developing catalytic methods that avoid stoichiometric use of activating reagents. For instance, copper-catalyzed carbonylative silylation of aryl halides could be a promising route. organic-chemistry.org

Flow Chemistry: Implementing continuous-flow reactors for the synthesis can enhance safety, improve efficiency, and allow for easier scale-up. chinesechemsoc.org

Alternative Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.

In terms of utilization, using (4-chlorobenzoyl)trimethylsilane as a catalyst or in catalytic cycles, where it is regenerated, would represent a significant advance in atom economy.

Prospects in Advanced Materials Science (Excluding Polymer Properties)

The unique structure of (4-chlorobenzoyl)trimethylsilane makes it an interesting candidate for applications in advanced materials science, beyond traditional polymer chemistry.

Surface Modification: The trimethylsilyl (B98337) group is commonly used to modify the surfaces of materials like silica (B1680970) and glass, rendering them more lipophilic. wikipedia.org The entire (4-chlorobenzoyl)trimethylsilane molecule could be used to anchor specific functionalities onto surfaces, potentially altering their electronic or adhesive properties.

Precursor for Ceramics: Pyrolysis of organosilicon compounds is a known route to silicon carbide (SiC) and silicon oxycarbide (SiOC) materials. The controlled thermal decomposition of (4-chlorobenzoyl)trimethylsilane could be investigated as a pathway to novel ceramic materials with tailored compositions and properties.

Component in Molecular Electronics: The combination of a silicon-containing group with a conjugated aromatic system suggests potential for use in molecular electronics. The molecule could be studied for its charge transport properties or as a component in the design of molecular wires or switches.

Q & A

What are the validated synthetic routes for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Basic

Answer: A common method involves refluxing 4-chlorobenzoyl chloride with trimethylsilane in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal via reduced-pressure distillation yields the crude product, which is purified via recrystallization or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent silane oxidation. Characterization via H NMR should confirm the absence of unreacted chloride (δ 7.8–8.2 ppm for aromatic protons) and presence of trimethylsilyl groups (δ 0.1–0.3 ppm) .

How can the physicochemical properties of Silane, (4-chlorobenzoyl)trimethyl- be systematically characterized?

Level: Basic

Answer:

- Gas-phase ion energetics: Use NIST Standard Reference Database 69 to obtain ionization potentials and electron affinity data via mass spectrometry coupled with electron impact ionization .

- Thermal stability: Perform thermogravimetric analysis (TGA) under nitrogen, noting decomposition onset temperatures (typically >200°C for aryl-substituted silanes).

- Solubility profiling: Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.

What advanced spectroscopic techniques are critical for confirming the structure of Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced

Answer:

- FT-IR spectroscopy: Identify characteristic Si-C (~1250 cm) and C=O (1690–1720 cm) stretches. Compare with reference spectra for trichloro(4-methylphenyl)silane to validate substituent effects .

- Si NMR: A singlet near δ −10 to −15 ppm confirms the trimethylsilyl group’s electronic environment.

- X-ray crystallography: Resolve bond angles and dihedral distortions caused by steric hindrance between the 4-chlorobenzoyl and trimethylsilyl groups.

How do reaction conditions influence the stability of Silane, (4-chlorobenzoyl)trimethyl- during synthesis?

Level: Advanced

Answer:

- Acid catalysis: Excess glacial acetic acid (>5 drops per 0.001 mol substrate) accelerates silane activation but risks hydrolyzing the chlorobenzoyl group. Monitor pH to maintain <2.5 .

- Temperature control: Refluxing above 80°C may induce premature cleavage of the Si–O bond. Use a temperature gradient (60–75°C) to optimize yield without degradation.

- Moisture sensitivity: Conduct reactions under argon with molecular sieves to prevent silane hydrolysis, which generates HCl and silanol byproducts .

How can researchers design biological activity assays for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced

Answer:

- Cytotoxicity screening: Use MTT assays on human cell lines (e.g., HEK293) with concentrations ranging from 1–100 µM. Include DMSO controls (<0.1% v/v) to avoid solvent interference .

- Enzyme inhibition studies: Target hydrolases (e.g., acetylcholinesterase) due to silane’s electrophilic silicon center. Monitor activity via spectrophotometric methods (e.g., Ellman’s reagent for thiol detection).

- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to track demethylation or oxidation metabolites.

How can computational modeling resolve contradictions in experimental data for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (Si–C ≈ 1.87 Å) and compare with crystallographic data. Discrepancies >0.05 Å suggest experimental artifacts .

- Reactivity indices: Calculate Fukui functions to identify nucleophilic/electrophilic sites, clarifying unexpected reaction pathways (e.g., para-substitution vs. ortho attack).

- Solvent effects: Use COSMO-RS to model solvation free energy and reconcile solubility discrepancies between theoretical and empirical results.

What strategies address conflicting spectral data in characterizing Silane, (4-chlorobenzoyl)trimethyl- derivatives?

Level: Advanced

Answer:

- Cross-validation: Combine C NMR (carbonyl C=O at δ 190–200 ppm) with high-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 256.08).

- Isotopic labeling: Synthesize C-labeled analogs to distinguish overlapping signals in crowded spectral regions (e.g., aryl vs. silyl carbons).

- Dynamic NMR: Resolve rotational barriers in sterically hindered derivatives by variable-temperature experiments, identifying conformational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.